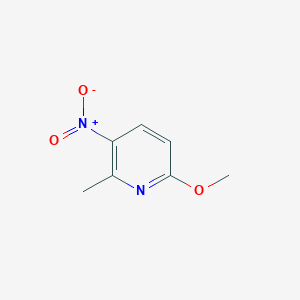

6-Methoxy-2-methyl-3-nitropyridine

Descripción

Significance of Nitropyridines in Heterocyclic Chemistry and Organic Synthesis

Nitropyridines are pyridine (B92270) rings that have been substituted with one or more nitro groups. The presence of the electron-withdrawing nitro group profoundly influences the chemical reactivity of the pyridine ring, making it susceptible to a variety of chemical transformations. This reactivity is a cornerstone of their importance in organic synthesis. nih.gov

From a synthetic standpoint, nitropyridines are valuable precursors for a wide array of mono- and polynuclear heterocyclic systems. nih.gov The nitro group can be readily reduced to an amino group, opening pathways to the synthesis of aminopyridines, which are themselves important intermediates. Furthermore, the nitro group activates the pyridine ring towards nucleophilic substitution reactions, allowing for the introduction of a diverse range of functional groups. nih.govntnu.no This versatility has led to the use of nitropyridines in the development of pharmaceuticals, agrochemicals, and dyes. chemicalbook.com

Overview of the Compound's Role in Advanced Synthetic Pathways and Research

6-Methoxy-2-methyl-3-nitropyridine (C7H8N2O3) is a crystalline solid, typically appearing as a pale yellow to yellow substance. Its structure is characterized by a pyridine ring substituted with a methoxy (B1213986) group at the 6-position, a methyl group at the 2-position, and a nitro group at the 3-position. This specific arrangement of functional groups imparts a unique electronic character to the molecule, making it a valuable intermediate in advanced synthetic pathways.

The electron-withdrawing nitro group at the 3-position activates the ring for nucleophilic attack, while the electron-donating methoxy and methyl groups at the 6- and 2-positions, respectively, also influence the regioselectivity of reactions. This compound serves as a key starting material in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.

Properties of this compound

The physical and chemical properties of this compound are fundamental to its application in organic synthesis. These properties dictate the conditions required for its reactions and purification.

| Property | Value |

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol |

| Physical State | Crystalline solid |

| Melting Point | 73-76°C |

| Color | Pale yellow to yellow |

| Solubility | Limited solubility in water; more soluble in organic solvents. |

| CAS Number | 5467-69-6 |

Synthesis and Manufacturing

The primary method for synthesizing this compound involves the nitration of 2-methyl-6-methoxypyridine. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid under carefully controlled temperature conditions to ensure the regioselective introduction of the nitro group at the 3-position and to prevent the formation of unwanted byproducts.

Key precursors in the synthesis of this and related compounds include:

2,6-Dichloro-3-nitropyridine: This compound serves as a versatile intermediate. chemimpex.com It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups. For instance, reaction with sodium methoxide (B1231860) can introduce a methoxy group. It is a yellow crystalline powder with a melting point of 55-60 °C. chemicalbook.comchemicalbook.com

2-Chloro-6-methoxy-3-nitropyridine: This intermediate is crucial for introducing the methoxy group at the 6-position. chemicalbook.com It appears as an off-white to yellow powder with a melting point of 78-80 °C. chemicalbook.comsigmaaldrich.com

The general synthetic strategy often involves the initial nitration of a substituted pyridine, followed by the sequential introduction of the desired functional groups.

Chemical Reactivity and Participation in Organic Reactions

The reactivity of this compound is largely governed by the interplay of its three functional groups.

The potent electron-withdrawing nature of the nitro group at the 3-position significantly activates the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of suitable leaving groups or the addition of nucleophiles to the ring.

Conversely, the methoxy group at the 6-position and the methyl group at the 2-position are electron-donating groups. The methoxy group donates electrons through resonance, while the methyl group does so through inductive effects. These groups can influence the rate and regioselectivity of reactions.

Common reactions involving this compound include:

Nucleophilic Substitution: The activated pyridine ring can react with various nucleophiles. For example, the nitro group can be displaced under certain conditions, although it is more common for other leaving groups on the ring to be substituted.

Reduction of the Nitro Group: A key transformation is the reduction of the nitro group to an amino group, yielding 6-methoxy-2-methyl-3-aminopyridine . This transformation opens up a vast array of subsequent chemical modifications and is a critical step in the synthesis of many target molecules. This amino derivative is also known as 3-amino-6-methoxy-2-picoline. chemicalbook.com

Further Functionalization: The resulting aminopyridine can undergo a variety of reactions, such as diazotization followed by substitution, acylation, or alkylation, to build more complex molecular architectures. For instance, it is a precursor for 6-methoxy-2-methylamino-3-aminopyridine , which is used as a hair dye precursor. ewg.orgeuropa.eu

Another related and important reaction is the synthesis of 2-amino-6-methoxy-3-nitropyridine (B1334430) . chemicalbook.com This compound, with a molecular weight of 169.14 g/mol and a melting point of 170-171 °C, is a valuable intermediate in its own right, often used in the development of pharmaceuticals and agrochemicals. chemimpex.comnih.govsigmaaldrich.com It can be synthesized from 2-amino-6-chloro-3-nitropyridine (B151482) by reaction with sodium methoxide. chemicalbook.comgoogle.com

Spectroscopic Data and Analytical Methods

The characterization of this compound and its derivatives relies on a variety of spectroscopic techniques.

| Spectroscopic Data | Typical Values |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring, the methyl protons, and the methoxy protons. For the related 2-amino-6-methoxy-3-nitropyridine, characteristic peaks appear at δ 3.89 ppm (s, -3H, OCH3), δ 6.14-6.16 ppm (d, 1H), δ 8.24-8.27 ppm (d, 1H), and δ 8.16 ppm (s, -2H, -NH2) in CDCl3. chemicalbook.com |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring, the methyl group, and the methoxy group. |

| Mass Spectrometry | The molecular ion peak corresponding to the compound's molecular weight. |

These analytical methods are essential for confirming the structure and purity of the synthesized compounds.

Applications in Organic Synthesis

This compound is a valuable building block for the synthesis of more complex molecules due to the reactivity conferred by its functional groups. Its primary application lies in its use as an intermediate in multi-step synthetic sequences.

The reduction of the nitro group to an amine is a particularly powerful transformation, as the resulting aminopyridine can be further elaborated into a wide range of heterocyclic structures. Researchers have utilized this compound and its derivatives in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. For example, derivatives of nitropyridines have been investigated for their potential as corticotropin-releasing factor-1 (CFR1) receptor antagonists. chemicalbook.com

Propiedades

IUPAC Name |

6-methoxy-2-methyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-5-6(9(10)11)3-4-7(8-5)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJQJZOENXJWIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90282313 | |

| Record name | 6-Methoxy-2-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5467-69-6 | |

| Record name | 5467-69-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxy-2-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Methoxy 2 Methyl 3 Nitropyridine and Its Advanced Precursors

Established Reaction Pathways for 6-Methoxy-2-methyl-3-nitropyridine

Methoxylation of Halogenated Nitropyridine Derivatives

A prominent and widely utilized method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a halogenated precursor. The electron-withdrawing nature of the nitro group facilitates the displacement of a halide at the 6-position by a methoxide (B1231860) source.

The reaction of 6-chloro-2-methyl-3-nitropyridine (B48047) with sodium methoxide is a direct and efficient route to this compound. google.comchemicalbook.com Sodium methoxide, a strong nucleophile and base, readily displaces the chloride ion from the pyridine (B92270) ring. wikipedia.org This reaction is typically carried out in a polar solvent, such as methanol (B129727), which also serves as the source for the methoxide ions when sodium metal is used for in situ generation. wikipedia.org

A typical procedure involves mixing sodium methoxide with methanol and then adding 6-chloro-2-methyl-3-nitropyridine while controlling the temperature. chemicalbook.com The reaction mixture is then heated to drive the substitution to completion. chemicalbook.com The use of sodium methoxide is a common strategy in organic synthesis for the introduction of a methoxy (B1213986) group. rsc.orgresearchgate.net

For a related compound, 2-amino-6-methoxy-3-nitropyridine (B1334430), the synthesis involves the methoxylation of 2-amino-6-chloro-3-nitropyridine (B151482) using sodium methoxide in a polar solvent. google.com In one example, the reaction is conducted by mixing sodium methoxide and methanol, followed by the addition of 2-amino-6-chloro-3-nitropyridine at 15°C. The mixture is then heated to 25-30°C for several hours. chemicalbook.com This process can achieve high yields, with one report citing an 86.5% yield with 99.0% purity by HPLC. chemicalbook.com

The efficiency of the methoxylation reaction is influenced by various factors, including the solvent, temperature, and the nature of the base. Polar solvents are generally preferred as they can solvate the ionic intermediates and facilitate the reaction. google.com Methanol is a common choice as it is the conjugate acid of the methoxide nucleophile and can be used in excess. chemicalbook.com

The reaction temperature is another critical parameter. While some procedures initiate the reaction at a cooled temperature to control the initial exotherm, heating is often required to ensure complete conversion. chemicalbook.com For the synthesis of 2-amino-6-methoxy-3-nitropyridine, the reaction temperature is maintained between 10-60°C, with a more preferred range of 25-30°C. google.com

The choice of the methoxide source can also be a factor. While commercially available sodium methoxide is convenient, it can also be generated in situ by reacting sodium metal with anhydrous methanol. wikipedia.orgsigmaaldrich.com This ensures a fresh and highly reactive nucleophile.

| Reactant | Reagent | Solvent | Temperature | Product | Yield | Reference |

| 6-Chloro-2-methyl-3-nitropyridine | Sodium Methoxide | Methanol | Heat | This compound | - | google.comchemicalbook.com |

| 2-Amino-6-chloro-3-nitropyridine | Sodium Methoxide | Methanol | 25-30°C | 2-Amino-6-methoxy-3-nitropyridine | 86.5% | chemicalbook.com |

Multi-step Preparations Involving Malonic Ester Condensation and Decarboxylation

An alternative approach to constructing the 2-methyl-3-nitropyridine (B124571) core involves a multi-step sequence that utilizes the reactivity of 2-chloro-3-nitropyridine (B167233) with a malonic ester. mdpi.comresearchgate.net This method allows for the introduction of the methyl group at the 2-position, followed by subsequent functionalization to introduce the methoxy group.

The synthesis of 2-methyl-3-nitropyridines can be achieved through a reliable three-step method starting from 2-chloro-3-nitropyridines. mdpi.com This process leverages the high reactivity of 2-chloro-3-nitropyridines towards nucleophiles. mdpi.com The first step involves the reaction with a malonic ester anion, which is generated in situ from diethyl malonate and a base like potassium carbonate in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). mdpi.comresearchgate.net The resulting substituted malonic ester is then subjected to hydrolysis and decarboxylation in aqueous sulfuric acid to yield the desired 2-methylpyridine. mdpi.comacs.orgorganicchemistrytutor.commasterorganicchemistry.comlibretexts.org

A general procedure for this transformation involves the dropwise addition of diethyl malonate to a stirred suspension of a base, such as sodium hydride, in anhydrous THF. nih.gov After the evolution of hydrogen ceases, a solution of the corresponding 2-chloropyridine (B119429) is added. nih.gov The reaction mixture is stirred and then worked up by acidification and extraction. nih.gov The crude product is then treated with sulfuric acid to induce hydrolysis and decarboxylation. nih.gov

| Starting Material | Reagents | Intermediate | Final Product | Reference |

| 2-Chloro-3-nitropyridine | 1. Diethyl malonate, K₂CO₃, THF2. H₂SO₄, H₂O | Diethyl (3-nitro-pyridin-2-yl)malonate | 2-Methyl-3-nitropyridine | mdpi.comresearchgate.net |

| 2-Chloropyridine derivative | 1. Diethyl malonate, NaH, THF2. H₂SO₄, H₂O | Diethyl (pyridin-2-yl)malonate derivative | 2-Methylpyridine derivative | nih.gov |

Once 2-methyl-3-nitropyridine is synthesized, the introduction of the methoxy group at the 6-position would require a separate functionalization step. This could potentially be achieved through nitration of a suitable precursor followed by substitution. For instance, the nitration of 2,6-dichloropyridine (B45657) can yield 2,6-dichloro-3-nitropyridine. google.com Subsequent selective reaction at the 6-position could then be explored. However, the direct and selective introduction of a methoxy group at the 6-position of 2-methyl-3-nitropyridine is not as straightforward as the methoxylation of a pre-existing 6-halo-2-methyl-3-nitropyridine. The presence of the electron-donating methyl group can influence the regioselectivity of further substitution reactions.

Conversion Strategies from Pyridin-2-one Analogues

A prominent synthetic route to this compound involves the conversion of pyridin-2-one analogues. This multi-step approach leverages the reactivity of the pyridin-2-one scaffold to introduce the desired functional groups.

O-Alkylation and Subsequent Transformations

The conversion of β-nitro-pyridin-2-ones to their corresponding 2-methoxy derivatives is a well-established method. This process typically begins with the conversion of the pyridin-2-one to a 2-chloropyridine intermediate. This is often accomplished with high yields by treating the pyridin-2-one with phosphorus oxychloride (POCl₃). nih.gov

Following the formation of the 2-chloropyridine, the subsequent substitution of the chlorine atom with a methoxy group is carried out. This is typically achieved by reacting the 2-chloro derivative with sodium methoxide in methanol. nih.gov This O-alkylation step is crucial as the methoxy group not only serves as a desired functional group in the final product but also acts as a directing group in subsequent reactions. nih.gov It functions as a protective group, preventing competitive O-alkylation and activating the ring for N-alkylation. nih.gov

Direct Nitration Approaches to the Pyridine Core

Direct nitration of the pyridine ring presents an alternative and more direct pathway to introduce the nitro group. However, this approach requires careful control of reaction conditions to achieve the desired regioselectivity.

Methodologies Involving Dinitrogen Pentoxide (N₂O₅)

Dinitrogen pentoxide (N₂O₅) is a potent nitrating agent that has been effectively used for the nitration of various aromatic compounds, including pyridine derivatives. nih.gov The use of N₂O₅, often generated in situ, offers a powerful method for nitration under specific conditions. researchgate.net Research has explored the use of N₂O₅ in environmentally benign solvents like liquefied 1,1,1,2-tetrafluoroethane, which allows for mild reaction conditions and high yields of the desired nitroarenes. nih.gov This method is advantageous as it minimizes the formation of acidic waste, a common issue with traditional mixed-acid nitration. nih.gov

The reaction of pyridine with dinitrogen pentoxide is believed to proceed through the formation of an N-nitropyridinium ion intermediate, which then rearranges to the 3-nitropyridine (B142982) product. researchgate.net

Regioselective Considerations in Pyridine Nitration

The regioselectivity of pyridine nitration is a critical aspect, as the position of the incoming nitro group is influenced by the existing substituents on the pyridine ring. In the case of 2-substituted pyridines, nitration typically occurs at the 3- or 5-position. The presence of an electron-donating group, such as a methyl or methoxy group, at the 2-position generally directs the incoming nitro group to the 3- and 5-positions.

For instance, the nitration of 2,6-dichloropyridine with a mixture of concentrated sulfuric acid and nitric acid yields 2,6-dichloro-3-nitropyridine. google.com The directing effects of the substituents play a crucial role in determining the final product distribution. Computational studies, such as Density Functional Theory (DFT) analysis, have been employed to understand the regioselectivity in the nitration of substituted benzenes and can provide insights into the nitration of pyridine systems as well. nih.gov These studies suggest that factors like the symmetry of the highest occupied molecular orbital (HOMO) and solvation effects can significantly influence the reaction's outcome. nih.gov

Optimization and Industrial Scalability of Synthetic Protocols

For any synthetic method to be industrially viable, optimization of reaction conditions to enhance yields and purity is paramount. This is particularly true for the synthesis of fine chemicals like this compound.

Enhancement of Reaction Yields and Purity Profiles

In the synthesis of 2-amino-6-methoxy-3-nitropyridine, a precursor to other valuable compounds, optimizing the reaction of 2-amino-6-chloro-3-nitropyridine with sodium methoxide in methanol has led to yields as high as 86.5% with a purity of 99.0%. chemicalbook.com The careful control of temperature and reaction time is crucial in achieving these high yields and purity levels. chemicalbook.com

Below is a table summarizing the yields of related nitropyridine syntheses:

| Product | Starting Material | Reagents | Yield (%) | Purity (%) |

| 2,6-dichloro-3-nitropyridine | 2,6-dichloropyridine | Conc. H₂SO₄, Conc. HNO₃ | 75.38 | 99.5 (GC) |

| 2-amino-6-methoxy-3-nitropyridine | 2-amino-6-chloro-3-nitropyridine | Sodium methoxide, Methanol | 86.5 | 99.0 (HPLC) |

| 2-chloro-6-methoxy-3-nitropyridine | Crude 2-chloro-6-methoxy-3-nitropyridine | Alkaline solution | 92 | 99-100 |

Mechanistic Studies of Process Efficiency and Byproduct Formation

The efficiency and outcome of synthetic routes to substituted nitropyridines are heavily influenced by the reaction mechanisms and the potential for side reactions. A common strategy for synthesizing substituted pyridines involves nucleophilic aromatic substitution (SNAr) reactions on a pyridine ring activated by an electron-withdrawing group, such as a nitro group.

One established method for producing related compounds, such as 2-amino-6-methoxy-3-nitropyridine, involves a multi-step process that begins with 2,6-dichloropyridine. google.com This precursor is first nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 2,6-dichloro-3-nitropyridine. google.com Subsequent ammonolysis, typically with aqueous ammonia (B1221849) in methanol, selectively replaces one chlorine atom to give 2-amino-6-chloro-3-nitropyridine. google.com The final methoxylation step to produce 2-amino-6-methoxy-3-nitropyridine is achieved by reacting the chloro-intermediate with sodium methoxide in methanol. google.comchemicalbook.com

The efficiency of this process is dependent on carefully controlled conditions at each stage to maximize the yield of the desired product and minimize the formation of byproducts. For instance, during the ammonolysis of 2,6-dichloro-3-nitropyridine, controlling the temperature is crucial to ensure selective substitution at the 6-position. The methoxylation step is also temperature-sensitive; a typical procedure involves adding the chloro-precursor to a cooled solution of sodium methoxide and then heating the mixture to ensure the reaction goes to completion. chemicalbook.com

The synthesis of 2-methyl-3-nitropyridines follows a similar logic, often starting from highly reactive 2-chloro-3-nitropyridines. A reliable three-step method involves the reaction of 2-chloro-3-nitropyridines with a malonic ester anion, followed by hydrolysis and decarboxylation to install the methyl group. mdpi.com This approach highlights the high reactivity of the 2-position in chloro-nitropyridines towards nucleophiles. mdpi.com

Table 1: Synthesis of 2-Amino-6-methoxy-3-nitropyridine

| Step | Reactants | Reagents/Solvents | Temperature | Time | Yield | Purity (HPLC) | Reference |

| Methoxylation | 2-Amino-6-chloro-3-nitropyridine, Sodium methoxide | Methanol | 25-30°C | 4-5 hrs | 86.5% | 99.0% | chemicalbook.com |

Mechanistic understanding is crucial for optimizing these reactions. The SNAr mechanism dictates that the rate of reaction is influenced by the electron-withdrawing power of the activating group (the nitro group) and the nature of the leaving group (e.g., chloride). In the synthesis of 2-methyl-3,5-dinitropyridine, for example, the presence of a second nitro group at the 5-position significantly enhances the reactivity of the compound. mdpi.com

Innovations in Green Chemistry Approaches for this compound Synthesis

In response to the environmental and economic drawbacks of traditional synthetic methods, there is a growing emphasis on developing "green" chemistry approaches for the synthesis of heterocyclic compounds like this compound. mdpi.com These innovative methods aim to reduce waste, minimize the use of hazardous substances, improve energy efficiency, and utilize renewable resources. mdpi.comrasayanjournal.co.in

While specific green synthesis routes for this compound are not extensively documented, the principles of green chemistry can be applied to its synthetic precursors. Key areas of innovation include the use of alternative energy sources, environmentally benign solvents, and catalytic methods. rasayanjournal.co.inchemijournal.com

Key Green Chemistry Strategies:

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times, increase product yields, and reduce the formation of byproducts compared to conventional heating methods. rasayanjournal.co.inchemijournal.com For the multi-step synthesis of nitropyridine derivatives, microwave irradiation could potentially enhance the efficiency of steps like ammonolysis or methoxylation.

Solventless or "Grindstone" Techniques: Performing reactions by grinding solids together without a solvent is a highly efficient and environmentally friendly approach. chemijournal.com This method minimizes waste and can lead to shorter reaction times.

Use of Greener Solvents: Traditional syntheses often employ volatile organic solvents. Replacing these with greener alternatives such as water, ethanol (B145695), or ionic liquids can significantly reduce the environmental impact. rasayanjournal.co.in For instance, developing procedures for the nitration or substitution reactions in aqueous media would be a significant advancement.

Catalytic Methods: The use of catalysts, particularly recyclable ones, can improve atom economy and avoid the use of stoichiometric reagents that generate large amounts of waste. rasayanjournal.co.in Research into catalytic versions of the substitution reactions common in pyridine chemistry could lead to more sustainable processes. One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel, also contribute to a greener process by saving time, energy, and materials. rasayanjournal.co.in

For example, a three-component ring transformation (TCRT) offers an innovative route to producing nitropyridines. This method can construct the functionalized pyridine ring in a single step from simpler starting materials, serving as a safe alternative to using unstable intermediates. nih.gov Applying such advanced, convergent strategies could represent a paradigm shift in the synthesis of complex pyridines like this compound.

Table 2: Potential Green Approaches for Nitropyridine Synthesis

| Green Technique | Potential Application in Synthesis | Advantages | Reference |

| Microwave-Assisted Synthesis | Nitration, Ammonolysis, Methoxylation steps | Faster reaction rates, higher yields, reduced byproducts | rasayanjournal.co.inchemijournal.com |

| Ultrasound Irradiation | One-pot synthesis of heterocyclic rings | Highly effective and environmentally friendly | rasayanjournal.co.in |

| Use of Ionic Liquids | As recyclable reaction media | Minimal toxicity, biodegradability, potential for reuse | rasayanjournal.co.in |

| Solvent-Free Grinding | Substitution reactions | Energy efficient, eco-friendly, simple, mild conditions | chemijournal.com |

The adoption of these green chemistry principles holds the promise of developing more sustainable, cost-effective, and environmentally responsible methods for the industrial production of this compound and related compounds.

Reactivity Profile and Mechanistic Investigations of 6 Methoxy 2 Methyl 3 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing electron-deficient aromatic systems like nitropyridines. wikipedia.orgresearchgate.net The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. wikipedia.org The presence of strong electron-withdrawing groups, such as a nitro group, is typically required to activate the ring for this type of reaction. wikipedia.org

In the case of 2-substituted-3-nitropyridines, the nitro group at the 3-position not only activates the ring but can also serve as the leaving group (nucleofuge). Research on the reactivity of 2-methyl-3-nitropyridines has shown that the 3-nitro group can be selectively substituted by nucleophiles. nih.gov This is a notable example of the substitution of a non-activated nitro group, a reaction that is less common than the displacement of halide leaving groups but is a valuable tool for synthesis. nih.govmdpi.com

Studies involving 2-methyl-3-nitropyridines with another potential leaving group, such as a bromine atom at the 5-position, have demonstrated that S-nucleophiles preferentially displace the 3-nitro group, leaving the halogen intact. nih.govmdpi.com This highlights the high nucleofugal character of the nitro group in this specific substrate, directing the regioselectivity of the SNAr reaction.

Direct nucleophilic substitution at the 2-methyl group is not a characteristic SNAr reaction. However, the acidity of the methyl group's protons can be enhanced by the electron-withdrawing nitro group, allowing it to participate in condensation reactions. mdpi.com

Conversely, the methoxy (B1213986) group at the C-2 or C-6 position can act as a leaving group in SNAr reactions. In a kinetic study on the closely related 2-methoxy-3-nitropyridine, the C-2 carbon was identified as the most electrophilic center, and the methoxy group was displaced by various secondary amine nucleophiles. researchgate.net This indicates that while S-nucleophiles may preferentially displace the nitro group in 6-methoxy-2-methyl-3-nitropyridine, the methoxy group represents a viable site for substitution, likely depending on the nature of the attacking nucleophile and the reaction conditions.

The efficiency of SNAr reactions is heavily dependent on the electronic properties of the substituents on the pyridine (B92270) ring. researchgate.net

Activating Groups: The primary activating feature of this compound is the 3-nitro group. Electron-withdrawing groups like -NO2 are crucial as they stabilize the negatively charged Meisenheimer intermediate, lowering the activation energy of the rate-determining nucleophilic addition step. wikipedia.orgresearchgate.net The pyridine ring nitrogen itself also contributes significantly to the ring's electron deficiency, further facilitating nucleophilic attack. wikipedia.org

Kinetic studies on similar systems show that the reaction rate is also highly sensitive to the strength of the attacking nucleophile and the polarity of the solvent. researchgate.netnih.gov For instance, reaction rates tend to increase in polar aprotic solvents which can effectively solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity. nih.gov

The reaction of 2-methyl-3-nitropyridines with sulfur nucleophiles (thiols) has been shown to be a regioselective and efficient method for synthesizing 3-thiopyridine derivatives. nih.gov When 2-methyl-5-bromo-3-nitropyridine is treated with various thiols in the presence of a base like potassium carbonate, the nitro group is selectively displaced over the bromine atom to yield the corresponding 3-thioether products. nih.govmdpi.com These reactions typically proceed under mild conditions, for example, by heating in DMF. nih.gov

| Reactant (ArSH) | Product | Yield (%) |

|---|---|---|

| 4-Methylbenzenethiol | 5-Bromo-2-methyl-3-((4-methylphenyl)thio)pyridine | 81% |

| 4-Chlorobenzenethiol | 3-((4-Chlorophenyl)thio)-5-bromo-2-methylpyridine | 79% |

| 4-Methoxybenzenethiol | 5-Bromo-3-((4-methoxyphenyl)thio)-2-methylpyridine | 85% |

| Benzylthiol | 3-(Benzylthio)-5-bromo-2-methylpyridine | 75% |

Reduction Chemistry of the Nitro Moiety

The reduction of the nitro group is one of the most fundamental transformations of nitroaromatic compounds, providing a direct route to the corresponding primary amines. masterorganicchemistry.comncert.nic.in This conversion dramatically alters the electronic properties of the molecule, changing the substituent from strongly electron-withdrawing (-NO2) to electron-donating (-NH2). almerja.com

Catalytic hydrogenation is a widely used and effective method for reducing nitro groups to amines. ncert.nic.inwikipedia.org This process involves reacting the nitro compound with hydrogen gas (H2) in the presence of a metal catalyst. The reaction converts this compound into 6-methoxy-2-methylpyridin-3-amine. sigmaaldrich.com

Several catalyst systems are commonly employed for this transformation:

Palladium on Carbon (Pd/C): A versatile and highly effective catalyst for nitro group reduction.

Platinum(IV) Oxide (PtO2): Also known as Adams' catalyst, it is another powerful catalyst for this reduction. wikipedia.org

Raney Nickel (Raney Ni): A cost-effective catalyst, often used in industrial applications. masterorganicchemistry.comwikipedia.org

In addition to catalytic hydrogenation, chemical reduction using metals in acidic media is a classic and reliable alternative. ncert.nic.inalmerja.com This method often involves dissolving metals like iron (Fe), tin (Sn), or zinc (Zn) in hydrochloric acid (HCl). masterorganicchemistry.com For instance, the reduction of the closely related 2-amino-6-methoxy-3-nitropyridine (B1334430) has been successfully achieved using stannous chloride (tin(II) chloride) in concentrated hydrochloric acid. google.com

| Method | Reagents | General Product |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ or Raney Ni | Amine |

| Metal/Acid Reduction | Fe, Sn, or Zn in HCl | Amine |

| Metal Chloride Reduction | SnCl₂ in HCl | Amine |

Stoichiometric Metal-Mediated Reductions (e.g., Stannous Chloride)

The reduction of the nitro group is a fundamental transformation for nitropyridines, providing access to valuable aminopyridine derivatives. Stannous chloride (SnCl2) is a classic and effective reagent for this purpose, particularly in a non-aqueous, non-acidic medium, which allows for the preservation of other acid-sensitive functional groups. strategian.com The reaction proceeds via electron transfer from the Sn(II) salt, followed by protonation from a source like an alcohol or water. acsgcipr.org While newer methods exist, stannous chloride reduction remains a relevant and utilized technique. strategian.comacsgcipr.org

The general mechanism for the reduction of aromatic nitro compounds involves the formation of hydroxylamine, azoxy, and azo intermediates before yielding the final amine product. scispace.com The use of reagents like stannous chloride can be advantageous over catalytic hydrogenation when chemoselectivity is a concern. acsgcipr.org However, the reaction often requires multiple equivalents of the tin salt and can generate significant amounts of tin-based byproducts. acsgcipr.orgscispace.com

In some cases, the reduction of nitroarenyl ketones with stannous chloride can lead to unexpected cyclization and rearrangement products instead of the simple aniline (B41778) derivative. nih.govmtu.edu For instance, the treatment of certain nitrobenzyl ketones with SnCl2 in ethanol (B145695) has been shown to yield complex heterocyclic systems through a proposed Sn(IV)-mediated amidine formation following the initial reduction. nih.govmtu.edu

Characterization of Formed Aminopyridine Intermediates

The successful reduction of this compound yields 3-amino-6-methoxy-2-methylaminopyridine. The characterization of this aminopyridine intermediate is crucial for confirming the reaction's success and for its use in subsequent synthetic steps. A variety of spectroscopic and analytical techniques are employed for this purpose.

The resulting aminopyridine, such as 3-amino-6-methoxy-2-(methylamino)pyridine dihydrochloride, is a secondary amine and is noted to be susceptible to nitrosation. europa.eu Therefore, it is advised that it should not be used with nitrosating agents, and the nitrosamine (B1359907) content should be kept below 50 parts per billion. europa.eu The stability of related compounds has been studied, with some showing stability in water for a couple of hours at certain concentrations. europa.eu

The synthesis of various aminopyridines is well-documented, often involving the reduction of the corresponding nitropyridine. semanticscholar.orgnih.govresearchgate.netacs.org For example, 2,3-diaminopyridine (B105623) can be prepared by the reduction of 2-amino-3-nitropyridine (B1266227) using reagents like iron in acidified ethanol or tin and hydrochloric acid. orgsyn.org The characterization of these products typically involves standard analytical methods to confirm their structure and purity.

Below is a table summarizing the key characterization data for a related compound, 6-bromo-2-methoxy-4-methylpyridin-3-amine. While not the exact product of the reduction of this compound, it provides an example of the types of data used to characterize substituted aminopyridines.

Table 1: Physicochemical and Spectroscopic Data for a Substituted Aminopyridine

| Property | Value |

|---|---|

| IUPAC Name | 6-bromo-2-methoxy-4-methylpyridin-3-amine sigmaaldrich.com |

| CAS Number | 2256060-57-6 sigmaaldrich.com |

| Molecular Formula | C7H9BrN2O sigmaaldrich.com |

| InChI Key | LEIQJZFQJIRZSC-UHFFFAOYSA-N sigmaaldrich.com |

| Physical Form | Liquid sigmaaldrich.com |

| Purity | 95% sigmaaldrich.com |

Electrophilic Functionalization and Side-Chain Modifications

The methyl group at the 2-position of this compound exhibits enhanced acidity due to the electron-withdrawing effect of the adjacent nitro group and the pyridine ring nitrogen. mdpi.com This property allows for a range of side-chain modifications, particularly condensation reactions.

Condensation Reactions of the Methyl Group (e.g., with Aromatic Aldehydes)

The activated methyl group of 2-methyl-3-nitropyridine derivatives can readily undergo condensation reactions with aromatic aldehydes. mdpi.comresearchgate.net This reaction is typically catalyzed by a base, such as piperidine, and can be carried out under relatively mild conditions, such as heating in toluene. mdpi.comresearchgate.net The presence of additional electron-withdrawing groups on the pyridine ring can further enhance the reactivity of the methyl group. mdpi.com

These condensation reactions lead to the formation of 2-styryl-3-nitropyridine derivatives, which are themselves valuable synthetic intermediates. mdpi.comresearchgate.net The reaction is a key step in a two-step synthesis of these compounds from 2-methyl-3-nitropyridines. researchgate.net The resulting styrylpyridines have been shown to react with nucleophiles, such as thiolate anions, to give substitution products in good yields. mdpi.comresearchgate.net

The general scheme for this condensation is as follows:

Scheme 1: Condensation of 2-Methyl-3-nitropyridines with Aromatic Aldehydes

Source: Adapted from MDPI mdpi.com

Intramolecular Rearrangements and Cyclization Mechanisms

Substituted pyridines, including those with nitro groups, can undergo a variety of intramolecular rearrangements and cyclizations, leading to the formation of new heterocyclic ring systems. These reactions are often mediated by acid, base, or heat and can proceed through complex mechanistic pathways.

Sigmatropic Shifts of Nitro Groups in Substituted Pyridines

Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma-bond across a pi-system. wikipedia.orglibretexts.org In the context of substituted pyridines, the nitro group has been observed to undergo migration. For example, the nitration of pyridine with dinitrogen pentoxide can lead to the formation of an N-nitropyridinium ion, which can then rearrange to 3-nitropyridine (B142982) via a mdpi.comacs.org sigmatropic shift of the nitro group. researchgate.net This mechanism is distinct from electrophilic aromatic substitution. researchgate.net

While direct evidence for a sigmatropic shift of the nitro group in this compound itself is not explicitly detailed in the provided context, the precedent for such rearrangements in related pyridine systems suggests it could be a potential reaction pathway under certain conditions. researchgate.net Acid-catalyzed rearrangements of aromatic nitro compounds have also been observed, where a 1,3-migration of the nitro group can occur in strongly acidic media. rsc.orgrsc.org

Base-Mediated Rearrangements and Ring Closures (e.g., Indolizine (B1195054) Formation)

Base-mediated reactions of pyridine derivatives can lead to a variety of interesting and synthetically useful rearrangements and cyclizations. One notable outcome is the formation of indolizine, a bicyclic aromatic heterocycle. chemicalbook.comjbclinpharm.orgwikipedia.org The synthesis of indolizines can be achieved through the intramolecular cyclization of appropriately functionalized pyridines. chemicalbook.com

Pyridinium (B92312) salts, which can be formed from pyridine derivatives, are key intermediates in some of these transformations. acs.orgnih.govresearchgate.netrsc.org For instance, N-alkyl pyridinium salts can undergo cyclization when heated with a base like sodium bicarbonate to form indolizine derivatives. researchgate.net The reactivity of pyridines in these reactions can be influenced by their basicity, with less basic pyridines sometimes favoring indolizine formation. jbclinpharm.org

The general structure of indolizine is a fusion of a pyrrole (B145914) and a pyridine ring. chemicalbook.comwikipedia.org A variety of synthetic methods have been developed for the construction of the indolizine ring system, often involving the reaction of pyridine derivatives with alkynes or other reagents that can participate in cycloaddition or condensation-cyclization cascades. organic-chemistry.orgresearchgate.net

Advanced Spectroscopic Characterization and Computational Studies of 6 Methoxy 2 Methyl 3 Nitropyridine

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a crucial tool for identifying functional groups and elucidating the molecular structure of 6-Methoxy-2-methyl-3-nitropyridine.

The experimental vibrational spectra of this compound would typically be acquired using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectrometers. For FT-IR analysis, the sample is often prepared as a KBr pellet, while FT-Raman analysis is usually performed on a solid sample.

Table 1: Tentative Vibrational Band Assignments for this compound Based on Analogous Compounds

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretching (aromatic) |

| ~2950-2850 | C-H stretching (methyl and methoxy (B1213986) groups) |

| ~1600-1570 | Pyridine (B92270) ring stretching |

| ~1550-1500 | NO₂ asymmetric stretching |

| ~1470-1430 | CH₃ asymmetric bending |

| ~1350-1300 | NO₂ symmetric stretching |

| ~1250-1200 | C-O-C asymmetric stretching (methoxy) |

| ~1050-1000 | C-O-C symmetric stretching (methoxy) |

| ~850-800 | Ring breathing mode |

| ~750-700 | C-N-O bending |

Note: These are approximate ranges and the actual peak positions can be influenced by the specific chemical environment and intermolecular interactions.

To complement experimental findings and provide a more profound understanding of the vibrational modes, theoretical simulations are employed. Density Functional Theory (DFT) calculations, particularly using the B3LYP functional with a suitable basis set such as 6-311++G(d,p), have proven effective in predicting the vibrational frequencies of similar pyridine derivatives. redalyc.orgresearchgate.netresearchgate.net

The process involves optimizing the molecular geometry of this compound to a minimum energy state. Subsequently, the vibrational frequencies are calculated at this optimized geometry. It is a common practice to scale the calculated frequencies using a scaling factor to correct for anharmonicity and the approximate nature of the theoretical method, thereby improving the agreement with experimental data. kahedu.edu.in

Potential Energy Distribution (PED) analysis is a critical computational tool used to provide a quantitative description of the contribution of each internal coordinate to the normal vibrational modes. This analysis helps in making unambiguous assignments of the vibrational bands observed in the IR and Raman spectra. redalyc.orgresearchgate.net For a complex molecule like this compound, where vibrational coupling is common, PED analysis is indispensable for accurately characterizing the nature of the vibrations, such as distinguishing between pure stretching or bending modes and mixed modes. The VEDA (Vibrational Energy Distribution Analysis) program is often used for this purpose. capes.gov.br

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H and ¹³C NMR spectra are fundamental for confirming the molecular structure of this compound. While specific spectra for this compound are not available in the search results, expected chemical shifts can be predicted based on the analysis of similar structures and general principles of NMR spectroscopy. researchgate.netuobasrah.edu.iqrsc.org

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine ring, the methyl group, and the methoxy group. The chemical shifts (δ) are influenced by the electron-withdrawing nitro group and the electron-donating methoxy group. The aromatic protons would likely appear as doublets or multiplets in the downfield region (typically δ 7.0-9.0 ppm). The methoxy protons would be a singlet at around δ 3.9-4.1 ppm, and the methyl protons would also be a singlet but at a more upfield position, likely around δ 2.5-2.7 ppm.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. The carbon atoms of the pyridine ring would resonate in the aromatic region (δ 110-160 ppm). The carbon attached to the nitro group would be significantly deshielded. The methoxy carbon would appear around δ 55-60 ppm, and the methyl carbon would be found in the upfield region (δ 15-25 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine Ring Protons | 7.0 - 9.0 | 110 - 160 |

| -OCH₃ Protons | 3.9 - 4.1 | 55 - 60 |

| -CH₃ Protons | 2.5 - 2.7 | 15 - 25 |

Note: These are predicted values and can vary based on the solvent and other experimental conditions.

While this compound itself is not chiral and does not have complex stereochemistry to elucidate, multi-dimensional NMR techniques could still be valuable for unambiguous assignment of the ¹H and ¹³C signals, especially for the closely spaced aromatic protons.

Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the pyridine ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be instrumental in correlating the proton signals with their directly attached carbon atoms (HSQC) and with carbons two or three bonds away (HMBC). This would definitively link the proton and carbon skeletons of the molecule, confirming the connectivity and substitution pattern of the pyridine ring. While the application of multi-dimensional NMR to this specific molecule is not documented in the provided results, the principles of these techniques are universally applicable for detailed structural analysis. spektrino.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (C₇H₈N₂O₃), the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 168.15 g/mol .

In the mass spectrometer, typically under electron ionization (EI), the molecule fragments in predictable ways based on the stability of the resulting ions and neutral species. The fragmentation of this compound is dictated by the substituents on the pyridine ring: the methoxy, methyl, and nitro groups.

Common fragmentation pathways for aromatic nitro compounds include the loss of the nitro group (NO₂) or nitric oxide (NO). nist.gov For this molecule, the following cleavages are anticipated:

Loss of a methyl radical (•CH₃): A primary fragmentation event is often the cleavage of the methoxy group, leading to the loss of a methyl radical (15 Da) to form a stable ion.

Loss of the nitro group (•NO₂): The C-N bond can break, resulting in the loss of a nitrogen dioxide radical (46 Da).

Loss of nitric oxide (NO): Rearrangement can lead to the expulsion of a neutral nitric oxide molecule (30 Da).

Loss of formaldehyde (B43269) (CH₂O): The methoxy group can facilitate the elimination of formaldehyde (30 Da) through a rearrangement process.

Ring cleavage: More energetic conditions can lead to the fragmentation of the pyridine ring itself.

The analysis of these fragments helps confirm the molecular structure. A plausible fragmentation pattern is detailed in the table below.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | m/z (Predicted) | Neutral Loss |

|---|---|---|

| [C₇H₈N₂O₃]⁺ (Molecular Ion) | 168 | - |

| [C₆H₅N₂O₃]⁺ | 153 | •CH₃ |

| [C₇H₈NO]⁺ | 138 | •NO₂ |

| [C₇H₈N₂O₂]⁺ | 138 | NO |

Electronic Structure and Quantum Chemical Computations

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. uzh.ch The spectrum of molecules like this compound, containing chromophores such as the nitropyridine system, is characterized by specific absorption bands corresponding to the promotion of electrons from lower to higher energy molecular orbitals. tanta.edu.eg

π → π transitions:* These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital, associated with the aromatic system.

n → π transitions:* These are lower-intensity absorptions caused by the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen or nitrogen atoms, to a π* antibonding orbital.

Based on DFT calculations and experimental data for the analogue AMNP, the absorption maxima are predicted to occur in the UV region. researchgate.net The solvent environment can influence the position of these peaks; polar solvents often cause a blue shift (to shorter wavelengths) in n → π* transitions and a red shift (to longer wavelengths) in π → π* transitions. tanta.edu.eg

Table 2: Predicted UV-Vis Absorption and Electronic Transitions for this compound (based on analogue data)

| Wavelength (λ_max) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| ~360-380 nm | High | HOMO → LUMO | π → π* |

| ~280-300 nm | Low | HOMO-1 → LUMO | n → π* |

Data inferred from studies on analogous compounds like 2-amino-6-methoxy-3-nitropyridine (B1334430). researchgate.net

Density Functional Theory (DFT) Investigations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. researchgate.netnih.gov It provides a framework for understanding conformational preferences, reactivity, and electrostatic interactions.

The three-dimensional structure of this compound is not rigid due to the rotation of the methoxy and nitro groups around their bonds to the pyridine ring. Conformational analysis using DFT is performed to identify the most stable conformer, which corresponds to the global minimum on the potential energy surface. researchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. pku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.govresearchgate.net A small HOMO-LUMO gap implies that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.net For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, while the electron-donating methoxy and methyl groups will raise the energy of the HOMO. DFT calculations on similar nitropyridine systems provide an estimate of these values. researchgate.net

Table 3: Calculated DFT (B3LYP) Frontier Orbital Energies and Reactivity Descriptors (based on analogue data)

| Parameter | Value (eV) | Significance |

|---|---|---|

| E_HOMO | ~ -6.5 | Electron donating ability |

| E_LUMO | ~ -3.0 | Electron accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 3.5 | Chemical reactivity and kinetic stability |

Values are estimates based on calculations for analogous compounds like 2-amino-6-methoxy-3-nitropyridine. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. uni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other species, particularly in electrophilic and nucleophilic reactions. The MEP map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicates regions of most positive electrostatic potential (electron-poor, attractive to nucleophiles). researchgate.net

For this compound, the MEP map is expected to show:

Negative Potential (Red/Yellow): The most negative regions will be concentrated around the oxygen atoms of the strongly electron-withdrawing nitro group and the oxygen of the methoxy group. These sites are the most likely points for electrophilic attack. nih.gov

The interplay between the electron-donating methoxy and methyl groups and the electron-withdrawing nitro group creates a complex and informative electrostatic potential map, guiding the understanding of its intermolecular interactions. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-amino-6-methoxy-3-nitropyridine |

First-Order Hyperpolarizability Calculations for Non-Linear Optical (NLO) Activity

The calculation of non-linear optical (NLO) properties is crucial for identifying materials with potential applications in optical switching and frequency conversion technologies. For 2-amino-3-nitro-6-methyl pyridine, the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) were computed to evaluate its NLO potential.

The presence of electron-donating (NH2) and electron-withdrawing (NO2) groups on the pyridine ring suggests the possibility of intramolecular charge transfer, a key factor for significant NLO response. The computed values indicate that the molecule possesses a notable first-order hyperpolarizability.

Table 1: Calculated Dipole Moment, Polarizability, and First-Order Hyperpolarizability of 2-amino-3-nitro-6-methyl pyridine Data sourced from a theoretical study using the B3LYP/6-311++G(d,p) method.

| Parameter | Value | Unit |

| Dipole Moment (μ) | ||

| μx | -1.1073 | Debye |

| μy | 6.8491 | Debye |

| μz | -0.1506 | Debye |

| μ_total | 6.9405 | Debye |

| Linear Polarizability (α) | ||

| αxx | -14.634 | x10⁻²⁴ esu |

| αxy | 0.825 | x10⁻²⁴ esu |

| αyy | -5.731 | x10⁻²⁴ esu |

| αxz | -0.103 | x10⁻²⁴ esu |

| αyz | -0.012 | x10⁻²⁴ esu |

| αzz | -10.985 | x10⁻²⁴ esu |

| α_total | -10.45 | x10⁻²⁴ esu |

| First-Order Hyperpolarizability (β) | ||

| βxxx | 204.09 | x10⁻³⁰ esu |

| βxxy | 148.86 | x10⁻³⁰ esu |

| βxyy | -1186.27 | x10⁻³⁰ esu |

| βyyy | 2582.45 | x10⁻³⁰ esu |

| βxxz | 1.83 | x10⁻³⁰ esu |

| βxyz | -11.63 | x10⁻³⁰ esu |

| βyyz | 18.06 | x10⁻³⁰ esu |

| βxzz | 23.95 | x10⁻³⁰ esu |

| βyzz | -31.78 | x10⁻³⁰ esu |

| βzzz | -1.13 | x10⁻³⁰ esu |

| β_total | 2.97 | x10⁻³⁰ esu |

Note: The calculated HOMO and LUMO energy gap for 2A3N6MP indicates that charge transfer occurs within the molecule, contributing to its NLO properties.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Interactions

While specific NBO analysis tables for this compound are unavailable, the general principles of NBO analysis involve the examination of interactions between 'filled' donor Lewis-type orbitals and 'empty' acceptor non-Lewis orbitals. This analysis provides insight into intramolecular charge transfer (ICT) and the stability of the molecule arising from hyperconjugative interactions. For molecules with donor and acceptor groups, such as the nitro group (acceptor) and methoxy or amino groups (donors), significant stabilization energies are often observed for interactions involving the lone pairs of the donor group and the antibonding orbitals of the acceptor group and the aromatic ring. These interactions are indicative of electron delocalization and are fundamental to the molecule's electronic properties.

Applications of 6 Methoxy 2 Methyl 3 Nitropyridine As a Key Synthetic Building Block

Precursor in Advanced Pharmaceutical Synthesis

The utility of 6-methoxy-2-methyl-3-nitropyridine is prominently highlighted in the pharmaceutical industry, where it is a key starting material for the synthesis of various biologically active compounds.

Derivatization to Diaminopyridine Analogues (e.g., 2,3-Diamino-6-methoxypyridine)

A crucial application of this compound lies in its conversion to diaminopyridine analogues. Specifically, it is a precursor to 2,3-diamino-6-methoxypyridine (B1587572). nih.gov The synthesis involves the reduction of an intermediate, 2-amino-6-methoxy-3-nitropyridine (B1334430), to yield the desired diaminopyridine. google.com This reduction can be achieved through methods like metallic reduction in an aqueous acidic medium. google.com The resulting 2,3-diamino-6-methoxypyridine is a valuable synthon in its own right, often utilized in the preparation of imidazole-condensed ring compounds. google.com

The synthesis pathway can be summarized as follows:

| Starting Material | Intermediate | Final Product |

| 2,6-Dichloropyridine (B45657) | 2,6-Dichloro-3-nitropyridine -> 2-Amino-6-chloro-3-nitropyridine (B151482) -> 2-Amino-6-methoxy-3-nitropyridine | 2,3-Diamino-6-methoxypyridine |

This table illustrates a common synthetic route to 2,3-diamino-6-methoxypyridine, which can be derived from precursors related to this compound.

Synthesis of Biologically Active Nucleoside Analogues (e.g., 3-Deazaspongosine)

While direct synthesis of 3-Deazaspongosine from this compound is not explicitly detailed in the provided search results, the structural components of this compound are relevant to the synthesis of complex nitrogen-containing heterocyclic compounds, a class to which nucleoside analogues belong. The synthesis of such analogues often involves multi-step processes where substituted pyridines are key intermediates.

Intermediacy in the Production of Kinase and Enzyme Inhibitors (e.g., JAK2, GSK3, Urease)

The pyridine (B92270) framework is a common feature in many kinase and enzyme inhibitors. This compound serves as a valuable starting point for the synthesis of molecules that can modulate the activity of these important biological targets.

JAK2 Inhibitors: The Janus kinase 2 (JAK2) is a crucial target in the treatment of myeloproliferative neoplasms. nih.gov Research has focused on developing selective JAK2 inhibitors, with some scaffolds being N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives. nih.gov While a direct link is not established, the substituted pyridine moiety is a common structural motif in such inhibitors.

GSK3 Inhibitors: Glycogen synthase kinase 3 (GSK-3) inhibitors are another area where pyridine derivatives are relevant. For instance, 6-Bromoindirubin-3'-oxime (BIO) is a potent GSK-3 inhibitor. medchemexpress.com The synthesis of complex heterocyclic systems like this often relies on functionalized building blocks, and substituted nitropyridines can play a role in their construction.

Urease Inhibitors: Urease is a target for the treatment of infections caused by bacteria like Helicobacter pylori. nih.gov The design of urease inhibitors often incorporates heterocyclic rings. For example, imidazopyridine-based oxazole (B20620) analogs have been explored as urease inhibitors. nih.gov The synthesis of such fused ring systems can potentially start from appropriately substituted pyridines.

Role in the Construction of Diverse Heterocyclic Ring Systems

Beyond its role in pharmaceutical synthesis, this compound is instrumental in the construction of a variety of other heterocyclic frameworks.

Synthesis of Quinoline (B57606) Derivatives and Analogues

Quinolines are a class of heterocyclic compounds with a wide range of biological activities. The synthesis of quinoline derivatives can be achieved through various methods, including the Doebner reaction, which involves the condensation of anilines, an aldehyde, and pyruvic acid. nih.gov Another approach involves the reaction of anilines with methyl vinyl ketone in the presence of catalysts. google.com While a direct one-step synthesis of quinolines from this compound is not the most common route, the substituted pyridine ring can be a precursor to aniline (B41778) derivatives, which are then used in classical quinoline syntheses. For example, a recent study described the synthesis of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives for imaging applications in Parkinson's disease. nih.gov

| Synthetic Method | Reactants | Product Class |

| Doebner Reaction | Substituted benzaldehyde, pyruvic acid, p-anisidine | 6-methoxy-2-arylquinoline-4-carboxylic acid derivatives nih.gov |

| One-pot process | Anilines, methyl vinyl ketone (MVK) | Quinoline and its derivatives google.com |

This table summarizes two different methods for the synthesis of quinoline derivatives.

Formation of Indolizine (B1195054) and Related Fused Pyridine Frameworks

Indolizines are bicyclic aromatic compounds consisting of a pyridine ring fused to a five-membered ring. The synthesis of indolizine derivatives can be achieved through a Sonogashira cross-coupling reaction between a substituted 2-halogenopyridine and a terminal alkyne, followed by a ring-closing reaction. nih.gov The substituents on the initial pyridine ring, such as a methoxy (B1213986) group, would be incorporated into the final indolizine structure, allowing for the creation of a diverse library of these fused pyridine frameworks.

Preparation of Fused Azacinnolines and E-Carboline Analogues

The structural framework of this compound serves as a valuable precursor for the synthesis of more complex, fused heterocyclic systems, including β-carboline analogues. The synthesis of β-carbolines can be achieved through methods like the electrocyclic cyclization of 3-nitrovinylindoles. nih.gov While direct conversion of this compound is a multi-step process, its derivatives are instrumental in building the necessary precursors for these complex structures. For instance, the Pictet-Spengler reaction is a cornerstone in β-carboline synthesis, and intermediates derived from functionalized pyridines are essential.

Furthermore, analogues of β-carbolines have been synthesized and evaluated for their pharmacological activity, demonstrating the importance of this structural class. nih.gov The synthesis of these molecules often involves building blocks that can be prepared from substituted pyridines. The design and synthesis of 6-(propyloxy)-4-(methoxymethyl)-β-carboline-3-carboxylic acid ethyl ester (6-PBC), for example, highlights a pharmacophore-based approach that relies on the availability of versatile starting materials. nih.gov

| Target Compound Class | Synthetic Strategy | Relevance of Pyridine Precursor |

| β-Carbolines | Electrocyclic cyclization of 2-nitrovinylindoles. nih.gov | Derivatives of this compound can be used to construct the indole (B1671886) or vinyl portion of the precursor. |

| β-Carboline Analogues | Pharmacophore-based design and multi-step synthesis. nih.gov | Provides a foundational structure that can be modified to create advanced intermediates for synthesis. |

| Fused Azacinnolines | Cyclization reactions involving ortho-functionalized pyridines. | The nitro and methyl groups can be transformed into functionalities required for intramolecular cyclization reactions. |

Contribution to Functional Materials Chemistry

The inherent electronic properties of the nitropyridine scaffold, enhanced by the methoxy substituent, position this compound and its derivatives as important contributors to the field of materials science.

Precursor for Organic Semiconductor Monomers and Polymers (e.g., Polythiophenes)

The development of organic photovoltaics (OPVs) and other semiconductor devices relies on the availability of high-performance, solution-processable materials. Pyridine-containing polymers are of interest in this area. While direct polymerization of this compound is not common, its derivatives are crucial building blocks for monomers used in creating advanced materials like non-fullerene acceptors (NFAs). researchgate.net For example, a novel approach to synthesizing perylenediimide (PDI)-based multimers, which are effective NFAs, utilizes a Suzuki-Miyaura coupling reaction with 1-nitroPDI as the electrophilic partner. researchgate.net This demonstrates that a nitro group on an aromatic core can serve as a reactive site for creating larger, conjugated systems essential for organic electronics. Related chloro-nitro-pyridine compounds are noted for their application in organic photo-voltaics materials, reinforcing the utility of this chemical class as precursors. ambeed.com

Intermediate in the Synthesis of Laser Dyes, Pigments, and Advanced Colorants

The chromophoric properties of molecules derived from nitropyridines make them valuable in the synthesis of dyes and pigments. The reduction of the nitro group in related compounds, such as 2-amino-6-methoxy-3-nitropyridine, yields diamino derivatives like 2,3-diamino-6-methoxypyridine. google.com This diamine is recognized as a potent oxidative dye coupler, particularly for hair coloration. google.com

Furthermore, the methoxy group's influence on the electronic structure is significant in designing fluorescent molecules. Studies on 6-methoxy substituted quinoline derivatives, which can be synthesized from pyridine precursors, show their potential as fluorescent materials. researchgate.net For instance, 6-methoxy-7-amino substituted carbostyrils are predicted to emit light in the 490–520 nm range. researchgate.net The broader class of Boron-dipyrromethene (BODIPY) dyes, known for their use as laser dyes, can be functionalized with electron-withdrawing groups like nitro substituents to tune their photophysical properties. mdpi.com This highlights the role of the nitro-methoxy-pyridine scaffold as a foundational element in creating advanced colorants.

| Material Type | Application | Role of this compound Derivative |

| Organic Semiconductors | Organic Photovoltaics (OPVs). ambeed.com | Serves as a precursor to monomers for creating π-conjugated polymers and non-fullerene acceptors. researchgate.net |

| Oxidative Dyes | Hair Colorants. google.com | An intermediate for synthesizing diamino pyridines, which act as dye couplers. google.com |

| Laser Dyes | Tuning fluorescent properties. mdpi.com | The nitro and methoxy groups are key functionalities for modifying the electronic structure of dye molecules like BODIPYs. mdpi.com |

| Advanced Colorants | Fluorescent materials. researchgate.net | A building block for complex heterocyclic systems with tailored absorption and emission spectra. researchgate.net |

Utility in Palladium-Catalyzed Cross-Coupling Reactions (for its derivatives)

Derivatives of this compound are highly useful substrates in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds.

Suzuki-Miyaura Coupling Methodologies

The Suzuki-Miyaura coupling is a versatile reaction that pairs an organoboron compound with a halide or triflate, catalyzed by a palladium complex. libretexts.org This reaction is noted for its high functional group tolerance and is widely used to create biaryl compounds and other conjugated systems. mit.edumdpi.com

A significant development is the use of nitroarenes as electrophilic partners in Suzuki couplings. researchgate.net Research has demonstrated the successful coupling of 1-nitroPDI with various boronic esters, showcasing that a nitro group can function as a leaving group in this palladium-catalyzed reaction. researchgate.net This expands the scope of the Suzuki reaction beyond traditional halides and triflates, making nitro-substituted heterocycles like derivatives of this compound valuable substrates for synthesizing complex aromatic structures. The reaction is effective for a range of nitrogen-rich heterocycles, though the presence of unprotected NH groups can sometimes inhibit the catalyst. mit.edu The choice of base and solvent system is critical for optimizing reaction conditions. libretexts.org

Negishi Coupling and Related Transformations

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for preparing unsymmetrical biaryls and other complex molecules, including bipyridine derivatives. organic-chemistry.orgorgsyn.org

A key feature of the Negishi coupling is its impressive tolerance for a wide array of functional groups, explicitly including the nitro (NO2) group. orgsyn.org This tolerance means that the nitro group on the this compound ring does not need to be protected during the coupling reaction, which simplifies synthetic routes. Typically, a halogenated derivative of the pyridine would be used, which then couples with an organozinc reagent. orgsyn.orgorgsyn.org The reaction allows for the coupling of sp², sp³, and sp hybridized carbon atoms, offering significant synthetic flexibility. wikipedia.org While organozinc reagents are sensitive to air and moisture, they are more reactive than the organoboranes used in Suzuki couplings, often leading to faster reaction times. wikipedia.org

| Coupling Reaction | Key Features | Role of this compound Derivative |

| Suzuki-Miyaura Coupling | Couples organoboron compounds with electrophiles; tolerant of many functional groups. libretexts.org | The nitro group itself can act as the leaving group, or a halogenated derivative can be used as the electrophile. researchgate.net |

| Negishi Coupling | Couples organozinc compounds with electrophiles; highly tolerant of functional groups, including NO2. wikipedia.orgorgsyn.org | A halogenated derivative serves as the electrophilic partner. The nitro group is tolerated, simplifying synthesis. orgsyn.org |

Structure Activity/property Relationships Sar/spr of 6 Methoxy 2 Methyl 3 Nitropyridine Derivatives

Influence of Substituent Position and Electronic Effects on Chemical Reactivity and Regioselectivity

The reactivity and regioselectivity of the 6-methoxy-2-methyl-3-nitropyridine system are predominantly dictated by the electronic properties of its substituents: the electron-donating methoxy (B1213986) group (-OCH₃), the weakly electron-donating methyl group (-CH₃), and the strongly electron-withdrawing nitro group (-NO₂).

The nitro group at the 3-position significantly deactivates the pyridine (B92270) ring towards certain reactions due to its strong electron-withdrawing nature. This deactivation is a key factor in the outcomes of various synthetic transformations. For instance, attempts at N-alkylation of related nitropyridones have been shown to result in extremely low yields, a consequence of a sterically hindered nitrogen atom that is also deactivated by the nitro group. nih.gov

However, the nitro group's electron-withdrawing character also facilitates nucleophilic aromatic substitution (SNAr) reactions. In many instances, the nitro group itself can act as a leaving group, particularly when attacked by soft nucleophiles like thiolates. mdpi.comnih.gov The regioselectivity of these substitutions is influenced by the presence of other substituents on the pyridine ring. nih.gov For example, in reactions of 2-methyl-3-nitropyridines with thiolate anions, the nitro group is readily substituted. mdpi.com

The methoxy group at the 6-position, being electron-donating, can influence the electronic properties of the pyridine ring and enhance solubility. cymitquimica.com Its presence is crucial in certain synthetic pathways, such as the preparation of 2-amino-6-methoxy-3-nitropyridine (B1334430) from 2-amino-6-chloro-3-nitropyridine (B151482) via methoxylation with sodium methoxide (B1231860). google.com The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group creates a unique electronic environment within the pyridine ring, affecting the sites susceptible to nucleophilic or electrophilic attack.

The methyl group at the 2-position is known to be relatively acidic, a property that is further enhanced by the presence of electron-withdrawing groups like the nitro group on the aromatic ring. mdpi.com This increased acidity allows for reactions such as condensation with aromatic aldehydes under mild conditions to form 2-styrylpyridines. mdpi.com

The following table summarizes the influence of substituents on the reactivity of the pyridine ring in derivatives of this compound.

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Nitro (-NO₂) | 3 | Strong Electron-Withdrawing | Deactivates the ring for certain reactions (e.g., N-alkylation); Activates the ring for Nucleophilic Aromatic Substitution (SNAr), can act as a leaving group. nih.govmdpi.comnih.gov |

| Methoxy (-OCH₃) | 6 | Electron-Donating | Influences electronic properties and enhances solubility; Facilitates certain synthetic transformations. cymitquimica.comgoogle.com |

| Methyl (-CH₃) | 2 | Weak Electron-Donating | Increases the acidity of its protons, enabling condensation reactions. mdpi.com |

Analysis of Steric Hindrance from Alkyl and Methoxy Groups on Catalytic Transformations

Steric hindrance plays a significant role in the chemical transformations of this compound and its derivatives, often influencing reaction rates and the feasibility of certain synthetic routes. The spatial arrangement of the methyl group at the 2-position and the methoxy group at the 6-position can impede the approach of reagents to the reactive centers of the molecule.

A notable example of steric hindrance is observed in the context of N-alkylation reactions. For nitropyridones, the combination of a sterically hindered nitrogen atom, compounded by the presence of adjacent or nearby bulky groups, and electronic deactivation by the nitro group, can prevent or severely limit the success of N-alkylation. nih.gov This steric impediment was a critical factor that necessitated a change in synthetic strategy, moving towards the use of 2-methoxypyridines for regioselective N-phenacylation. nih.gov

In the context of catalytic transformations, the steric bulk of substituents can affect the interaction of the substrate with the catalyst's active site. While specific studies on catalytic transformations of this compound are not extensively detailed in the provided context, general principles of steric hindrance in catalysis are applicable. The methyl and methoxy groups can restrict the orientation of the molecule as it approaches the catalyst, potentially leading to lower reaction rates or favoring specific isomers in stereoselective reactions.

The following table outlines the potential steric effects of the alkyl and methoxy groups on catalytic transformations.

| Group | Position | Steric Effect | Potential Impact on Catalytic Transformations |

| Methyl (-CH₃) | 2 | Moderate | Can hinder access to the adjacent nitrogen atom and the 3-position, potentially affecting the efficiency of catalysts that require coordination to the nitrogen or interaction near the 3-position. |